Cas no 84123-43-3 ([(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate)

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate structure
84123-43-3 structure
Product Name:[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate
Numero CAS:84123-43-3
MF:C37H50ClN3O10
MW:732.260010242462
CID:728807
Update Time:2024-03-01

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Maytansine,N2'-deacetyl-22-demethyl-N2'-[(2,3-dimethylcyclopropyl)carbonyl]- (9CI)
    • Maytansine, N2'-deacetyl-22-demethyl-N2'-((2,3-dimethylcyclopropyl)carbonyl)-
    • [(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatet
    • [(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate
    • Inchi: 1S/C37H50ClN3O10/c1-18-11-10-12-27(48-9)37(46)17-26(49-35(45)40-37)21(4)32-36(6,51-32)28(50-34(44)22(5)41(7)33(43)30-19(2)20(30)3)16-29(42)39-24-14-23(13-18)15-25(47-8)31(24)38/h10-12,14-15,19-22,26-28,30,32,46H,13,16-17H2,1-9H3,(H,39,42)(H,40,45)/b12-10+,18-11+
    • Chiave InChI: QUJBQBQAIZQWIV-SIBNOYASSA-N
    • Sorrisi: ClC1C(=CC2CC(C)=CC=CC(C3(CC(C(C)C4C(C)(C(CC(NC=1C=2)=O)OC(C(C)N(C)C(C1C(C)C1C)=O)=O)O4)OC(N3)=O)O)OC)OC |t:7,9|

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 7
  • Complessità: 1400
  • XLogP3: 3.1
  • Superficie polare topologica: 165

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate Letteratura correlata

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd